Mifamurtide sodium hydrate
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Overview
Description
Mifamurtide sodium hydrate is a synthetic derivative of muramyl dipeptide, a component found in the cell walls of Mycobacterium species. It is primarily used as an immunomodulator with antitumor activity, particularly in the treatment of high-grade, resectable, non-metastatic osteosarcoma following surgical resection .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mifamurtide sodium hydrate is synthesized using solid-phase synthesis principles. The process involves the sequential addition of amino acids to a resin-bound peptide chain, followed by cleavage from the resin and purification. The final product is obtained with a purity of over 99% .
Industrial Production Methods
Industrial production of this compound involves large-scale solid-phase peptide synthesis, followed by extensive purification steps to ensure high purity and consistency. The process is optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Mifamurtide sodium hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield.
Major Products Formed
Scientific Research Applications
Mifamurtide sodium hydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Biology: It serves as a tool for investigating immune responses and macrophage activation.
Medicine: Its primary application is in the treatment of osteosarcoma, where it enhances the efficacy of chemotherapy by activating the immune system
Industry: It is used in the development of new immunomodulatory drugs and therapies.
Mechanism of Action
Mifamurtide sodium hydrate exerts its effects by activating macrophages and monocytes. It binds to nucleotide-binding and oligomerization domain-like receptors and toll-like receptors on these immune cells, leading to the production of proinflammatory cytokines. This activation enhances the bactericidal and tumoricidal activities of the immune system, contributing to its antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Muramyl dipeptide: The natural precursor of mifamurtide sodium hydrate, with similar immunostimulatory effects but a shorter half-life.
Lipopolysaccharides: Components of bacterial cell walls that also activate immune responses but with higher pyrogenicity.
Uniqueness
This compound is unique due to its synthetic origin, longer half-life, and reduced pyrogenicity compared to natural muramyl dipeptide. Its liposomal formulation further enhances its tumoricidal effects and safety profile .
Properties
CAS No. |
838853-48-8 |
---|---|
Molecular Formula |
C59H110N6NaO20P |
Molecular Weight |
1277.5 g/mol |
IUPAC Name |
sodium;2-[[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate;hydrate |
InChI |
InChI=1S/C59H109N6O19P.Na.H2O/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-52(71)80-41-47(84-53(72)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)42-82-85(78,79)81-38-37-61-57(75)43(3)62-51(70)36-35-48(56(60)74)65-58(76)44(4)63-59(77)45(5)83-55(54(73)50(69)40-67)49(39-66)64-46(6)68;;/h39,43-45,47-50,54-55,67,69,73H,7-38,40-42H2,1-6H3,(H2,60,74)(H,61,75)(H,62,70)(H,63,77)(H,64,68)(H,65,76)(H,78,79);;1H2/q;+1;/p-1/t43-,44-,45+,47+,48+,49-,50+,54+,55+;;/m0../s1 |
InChI Key |
NGIYLSFJGRLEMI-MHTUOZSYSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)OC(=O)CCCCCCCCCCCCCCC.O.[Na+] |
SMILES |
C[C@@H](C(NC([C@H](NC([C@H](C)N)=O)CCC(N)=O)=O)=O)N(C(C(O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1NC(C)=O)O)CO)O)C)=O)CCOP(OC[C@H](OC(CCCCCCCCCCCCCCC)=O)COC(CCCCCCCCCCCCCCC)=O)([O-])=O.[H]O[H].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC.O.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Mifamurtide; Muramyl tripeptide; L-MTP-PE; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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